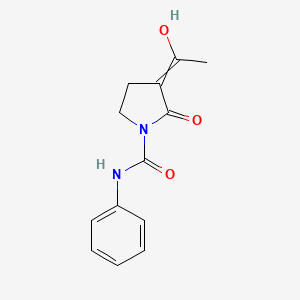
3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a hydroxyethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of N-phenylpyrrolidine-2,3-dione with ethylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid: Known for its use in treating bone diseases and as a chelating agent.
Neridronic acid: Another bisphosphonate used in the treatment of bone disorders.
Pamidronic acid: Used for similar therapeutic purposes as etidronic acid.
Uniqueness
3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63806-82-6 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-(1-hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)11-7-8-15(12(11)17)13(18)14-10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3,(H,14,18) |
Clé InChI |
OBSVVPGRCIIPJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCN(C1=O)C(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



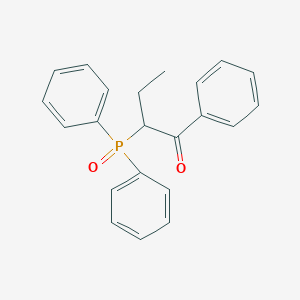
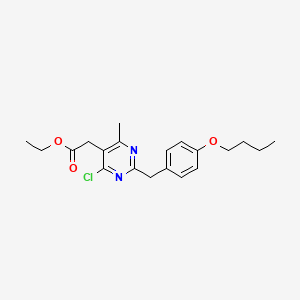
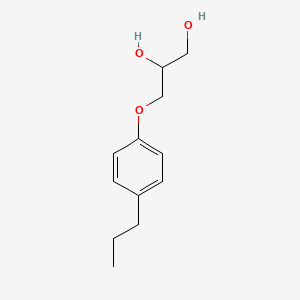
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
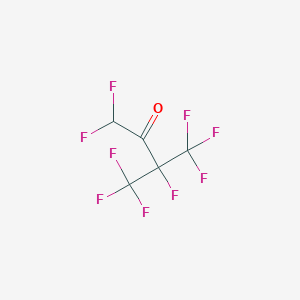

![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
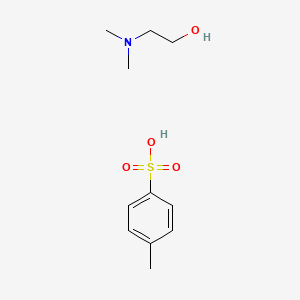
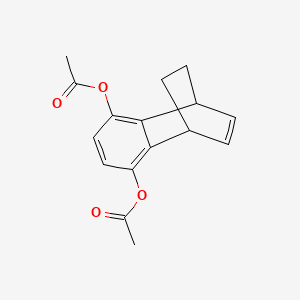
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
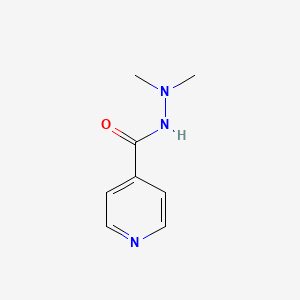
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)

